molecular formula C13H26O4 B1228263 2,3-Dihydroxypropyl decanoate CAS No. 69070-60-6

2,3-Dihydroxypropyl decanoate

Cat. No.: B1228263
CAS No.: 69070-60-6
M. Wt: 246.34 g/mol
InChI Key: LKUNXBRZDFMZOK-GFCCVEGCSA-N
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Description

It is a white, stable powder with the molecular formula C13H26O4 and a molecular weight of 246.34 g/mol . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

2,3-Dihydroxypropyl decanoate can be synthesized through the esterification of decanoic acid with glycerol. One efficient method involves a solvent-free, microwave-assisted synthesis, which uses glycidol or glycerol carbonate as glycerol derivatives . This method is advantageous due to its high yield and environmentally friendly conditions. Industrial production often involves similar esterification processes, optimized for large-scale manufacturing.

Chemical Reactions Analysis

2,3-Dihydroxypropyl decanoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles under basic or acidic conditions.

Common reagents used in these reactions include acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

2,3-Dihydroxypropyl decanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl decanoate involves its interaction with lipid membranes and enzymes. It can integrate into lipid bilayers, altering membrane fluidity and permeability. This compound also acts as a substrate for lipases, which hydrolyze it into glycerol and decanoic acid. These interactions are crucial for its biological and industrial functions .

Comparison with Similar Compounds

2,3-Dihydroxypropyl decanoate can be compared with other monoester lipids such as:

    Glyceryl laurate: Similar in structure but derived from lauric acid, it has different physical properties and applications.

    Glyceryl stearate: Derived from stearic acid, it is used more extensively in cosmetics due to its higher melting point.

    Glyceryl oleate: Derived from oleic acid, it is known for its emollient properties and is widely used in skincare products.

The uniqueness of this compound lies in its specific fatty acid chain length, which imparts distinct physical and chemical properties, making it suitable for specialized applications .

Properties

CAS No.

69070-60-6

Molecular Formula

C13H26O4

Molecular Weight

246.34 g/mol

IUPAC Name

[(2R)-2,3-dihydroxypropyl] decanoate

InChI

InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3/t12-/m1/s1

InChI Key

LKUNXBRZDFMZOK-GFCCVEGCSA-N

Isomeric SMILES

CCCCCCCCCC(=O)OC[C@@H](CO)O

SMILES

CCCCCCCCCC(=O)OCC(CO)O

Canonical SMILES

CCCCCCCCCC(=O)OCC(CO)O

69070-60-6

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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